BenchChemオンラインストアへようこそ!

4-Chloro-7-fluoro-6-methoxyquinazoline

SNAr Reactivity Medicinal Chemistry Kinase Inhibitor Synthesis

4-Chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6) is a precision quinazoline scaffold for kinase inhibitor synthesis. The 7-fluoro/6-methoxy pattern uniquely tunes aryl electron density, ensuring regioselective SNAr at C4 for aniline coupling—critical for EGFR/HER2 cores. The C7 fluorine provides an orthogonal handle for late-stage diversification via cross-coupling or SNAr, enabling covalent warhead installation. Ensures reproducible synthesis and metabolic stability. Ideal for targeted covalent inhibitors and PET tracer development.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
CAS No. 159768-48-6
Cat. No. B068123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-6-methoxyquinazoline
CAS159768-48-6
Synonyms4-CHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)F
InChIInChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3
InChIKeyXVFCYYAFOCEJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6): Key Intermediate for Kinase Inhibitor Synthesis and Halogenated Quinazoline Research


4-Chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6) is a halogenated heterocyclic building block within the quinazoline family, characterized by a chlorine atom at the 4-position, a fluorine atom at the 7-position, and a methoxy group at the 6-position . This specific substitution pattern is designed for targeted reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases [1].

Why Substituting 4-Chloro-7-fluoro-6-methoxyquinazoline with a Generic Quinazoline Intermediate Can Derail Your Project


In the development of kinase inhibitors, the precise electronic and steric environment of the quinazoline core is critical for both synthetic efficiency and final biological activity. Generic substitution with a simpler analog, such as 4-chloro-6-methoxyquinazoline or 4-chloro-7-fluoroquinazoline, fails because the synergistic combination of the 7-fluoro and 6-methoxy groups in the target compound uniquely modulates the electron density on the aromatic ring [1]. This affects the rate and regioselectivity of subsequent SNAr reactions at the C4 position, which is the primary site for introducing aniline moieties essential for kinase inhibition. Furthermore, the presence of the fluorine atom can dramatically influence the metabolic stability and binding affinity of the final drug candidate, making the choice of this specific intermediate a non-negotiable step for reproducing or optimizing patented synthetic routes [2].

Head-to-Head Evidence: Why 4-Chloro-7-fluoro-6-methoxyquinazoline Outperforms Its Closest Analogs for Targeted Synthesis


Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. Non-Fluorinated Analogs

The 7-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) which increases the electrophilicity of the C4 carbon, accelerating the rate of SNAr reactions with amines. This effect is quantifiably significant compared to analogs lacking the fluorine atom. For instance, in related quinazoline systems, the presence of a 7-fluoro group has been shown to increase the rate of C4 amination by a factor of approximately 1.5 to 2.5x relative to the 7-H or 7-methoxy substituted derivatives under identical conditions [1].

SNAr Reactivity Medicinal Chemistry Kinase Inhibitor Synthesis

Procurement-Ready Purity: Verifiable 98% Purity Specification from Commercial Suppliers

Commercially available 4-Chloro-7-fluoro-6-methoxyquinazoline is routinely supplied with a verified minimum purity of 98%, as confirmed by HPLC or NMR analysis . This high and consistent purity specification is critical for its role as a key intermediate, ensuring that subsequent synthetic steps proceed without interference from unknown impurities, which can be a common issue with less rigorously characterized or lower-purity (e.g., 95% or 97%) quinazoline intermediates .

Quality Control Procurement Synthetic Reproducibility

Preferential SNAr Selectivity: Directing Functionalization at C4 over C7

The compound is designed with a 4-chloro leaving group that is significantly more reactive in SNAr than the 7-fluoro substituent. This allows for the selective and sequential functionalization of the quinazoline core. Studies on similar 4-chloro-7-fluoroquinazolines confirm that the C4 position undergoes substitution with amines under mild conditions, leaving the C7 fluorine intact for subsequent manipulation (e.g., via cross-coupling or nucleophilic substitution) [1]. This orthogonal reactivity is not possible with non-halogenated or symmetrically halogenated analogs, which can lead to complex mixtures of regioisomers.

Regioselectivity Cross-Coupling Synthetic Strategy

Metabolic Stability Enhancement: The Critical Role of the 7-Fluoro Substituent

Incorporation of a fluorine atom at the 7-position is a well-established strategy to block cytochrome P450-mediated metabolic oxidation at this site. In related quinazoline-based EGFR inhibitors (e.g., gefitinib and erlotinib derivatives), replacing a 7-hydrogen with a 7-fluoro group has been shown to increase metabolic half-life in human liver microsomes by 2- to 5-fold and reduce clearance in vivo by a similar factor [1]. This SAR principle is a primary justification for selecting the 7-fluoro intermediate for the synthesis of drug candidates with improved pharmacokinetic profiles.

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Application Scenarios for 4-Chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6) in Pharmaceutical R&D


Synthesis of 4-Anilinoquinazoline EGFR Inhibitors (e.g., Gefitinib Analogs)

This is the primary application scenario. The compound serves as the crucial core scaffold for synthesizing a wide range of 4-anilinoquinazoline derivatives, a class that includes blockbuster drugs like gefitinib and erlotinib. The 4-chloro group undergoes SNAr with diverse anilines to introduce the key pharmacophore, while the 7-fluoro and 6-methoxy groups are retained to enhance binding affinity and metabolic stability of the final inhibitor [1]. The high regioselectivity and purity of the intermediate ensure a robust and reproducible synthetic route [2].

Development of Next-Generation Irreversible Kinase Inhibitors

The compound is an ideal starting point for designing irreversible EGFR or HER2 inhibitors. After C4 functionalization, the retained 7-fluoro group can be subsequently modified (e.g., via SNAr with a thiol or via metal-catalyzed cross-coupling) to install an acrylamide 'warhead' or another electrophilic moiety capable of forming a covalent bond with a cysteine residue in the kinase's active site [3]. This orthogonal reactivity is essential for constructing complex, targeted covalent inhibitors.

Late-Stage Diversification via Cross-Coupling at the C7 Position

Following the selective amination at C4, the 7-fluoro substituent provides a handle for further diversification. While less reactive than C4, the C7 fluorine can participate in nucleophilic aromatic substitution with stronger nucleophiles (e.g., alkoxides, thiols) or, more importantly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after appropriate activation [3]. This allows for the rapid generation of libraries of quinazoline-based compounds with varied substituents at the 7-position to explore SAR beyond the core scaffold.

Synthesis of 18F-Labeled PET Tracers for Oncology Imaging

The presence of a fluorine atom at the 7-position makes this intermediate a potential precursor for the development of novel positron emission tomography (PET) imaging agents. By designing an inhibitor based on this scaffold and utilizing the 7-position for 18F-radiolabeling via isotopic exchange or other radiochemical methods, researchers can create tools for visualizing EGFR expression in tumors, aiding in patient stratification and monitoring therapeutic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-fluoro-6-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.